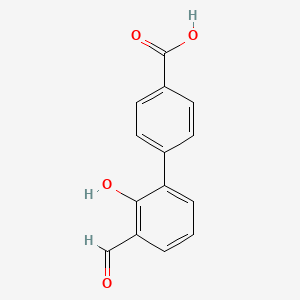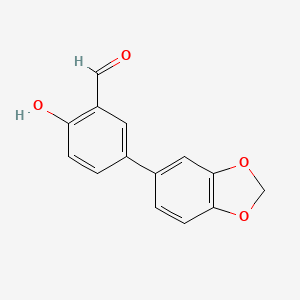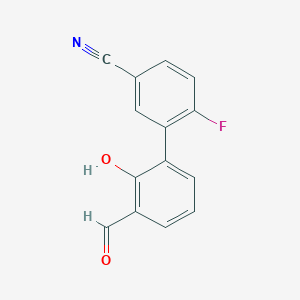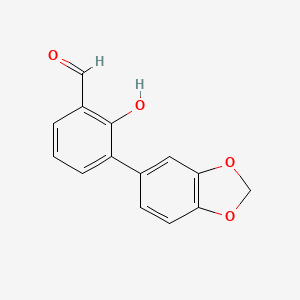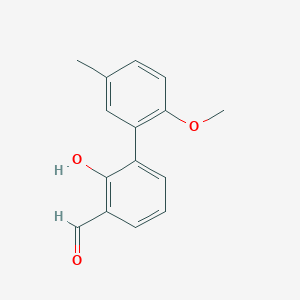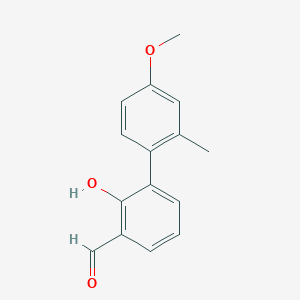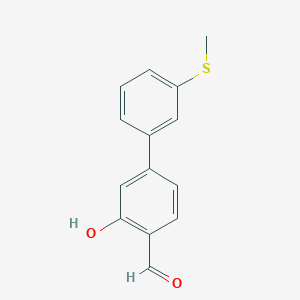
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% (2-F5-MMPP) is an organic compound that is used in a variety of scientific research applications. It is a white solid with a molecular weight of 211.25 g/mol and a melting point of 64-66 °C. It is soluble in water, ethanol, and acetone, and is insoluble in diethyl ether. 2-F5-MMPP has been studied for its potential therapeutic uses, and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% has been studied for its potential therapeutic uses, and has been found to possess a variety of biochemical and physiological effects. It has been studied for its anti-inflammatory and antioxidant properties, and has been found to possess potential anti-cancer activity. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, it has been investigated for its potential to modulate the activity of certain enzymes, and has been found to possess anti-diabetic activity.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging reactive oxygen species, and as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed that the compound may inhibit the growth of certain bacteria and fungi by disrupting their cell membranes, and may modulate the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess anti-bacterial and anti-fungal activity, and to modulate the activity of certain enzymes. In addition, it has been found to possess anti-diabetic activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% is a relatively stable compound, with a melting point of 64-66 °C and a relatively low volatility. It is also soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. However, it is insoluble in diethyl ether, making it difficult to purify by recrystallization. In addition, the compound is not very soluble in organic solvents, making it difficult to dissolve in organic solvents.
Orientations Futures
The potential therapeutic uses of 2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% are still being investigated. Future studies should focus on the compound’s ability to modulate the activity of certain enzymes, its potential anti-diabetic activity, and its potential to inhibit the growth of certain bacteria and fungi. In addition, further research should be conducted to identify the mechanism of action of the compound and to assess its potential toxicity. Finally, further studies should be conducted to identify potential drug delivery systems for the compound, as well as potential drug-drug interactions.
Méthodes De Synthèse
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-methoxy-3-methylphenol with formic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90 °C for several hours. The reaction product is then purified by recrystallization and isolated as a white solid.
Propriétés
IUPAC Name |
2-hydroxy-4-(4-methoxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-11(5-6-15(10)18-2)12-3-4-13(9-16)14(17)8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOYXUYHKAZCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685162 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methoxy-3-methylphenyl)phenol | |
CAS RN |
1261976-41-3 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

